4-(3-Carboxyphenyl)-2-hydroxybenzoic acid, 95%
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(3-Carboxyphenyl)-2-hydroxybenzoic acid, commonly referred to as 4-CPA, is a compound that has been used in scientific research applications for many years. It is a white crystalline solid that is soluble in water and has a melting point of 158-160°C. 4-CPA has a wide range of applications in biochemical and physiological studies due to its ability to inhibit the enzyme cyclooxygenase (COX). Inhibition of COX has been shown to have a variety of effects on the body, including anti-inflammatory and analgesic effects. In addition, 4-CPA has also been used in laboratory experiments to study the effects of various drugs on biological systems.
Mécanisme D'action
4-CPA inhibits the enzyme cyclooxygenase (4-(3-Carboxyphenyl)-2-hydroxybenzoic acid, 95%). 4-(3-Carboxyphenyl)-2-hydroxybenzoic acid, 95% is responsible for the production of prostaglandins, which are involved in inflammation and pain. By inhibiting 4-(3-Carboxyphenyl)-2-hydroxybenzoic acid, 95%, 4-CPA reduces the production of prostaglandins and thus reduces inflammation and pain.
Biochemical and Physiological Effects
4-CPA has been shown to have a variety of effects on the body. It has been shown to reduce inflammation and pain, as well as to reduce the production of prostaglandins. In addition, 4-CPA has been shown to have anti-cancer and anti-inflammatory effects in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
4-CPA has several advantages for use in laboratory experiments. It is a relatively inexpensive compound and is easily synthesized. In addition, it is a potent inhibitor of 4-(3-Carboxyphenyl)-2-hydroxybenzoic acid, 95% and has a wide range of effects on the body. However, 4-CPA also has some limitations. It is not very stable and can degrade over time. In addition, it has a relatively low solubility in water, which can limit its use in certain experiments.
Orientations Futures
There are several potential future directions for research involving 4-CPA. One potential direction is to further study its anti-inflammatory and analgesic effects. Another potential direction is to explore its potential applications in cancer therapy. Additionally, further research could be done to explore its potential use in other biological systems, such as the cardiovascular and nervous systems. Finally, further research could be done to explore its potential as a drug delivery system.
Méthodes De Synthèse
4-CPA can be synthesized from 3-carboxyphenylacetic acid and hydroxybenzoic acid. The reaction is carried out in the presence of an acid catalyst and a base, such as potassium carbonate. The reaction is exothermic and is complete in approximately one hour. The resulting product is a white solid that is soluble in water.
Applications De Recherche Scientifique
4-CPA has been used in numerous scientific studies over the years. It is most commonly used as an inhibitor of the enzyme cyclooxygenase (4-(3-Carboxyphenyl)-2-hydroxybenzoic acid, 95%). 4-(3-Carboxyphenyl)-2-hydroxybenzoic acid, 95% is responsible for the production of prostaglandins, which are involved in inflammation and pain. By inhibiting 4-(3-Carboxyphenyl)-2-hydroxybenzoic acid, 95%, 4-CPA can reduce inflammation and pain. In addition, 4-CPA has also been used to study the effects of various drugs on biological systems.
Propriétés
IUPAC Name |
4-(3-carboxyphenyl)-2-hydroxybenzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10O5/c15-12-7-9(4-5-11(12)14(18)19)8-2-1-3-10(6-8)13(16)17/h1-7,15H,(H,16,17)(H,18,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FIUHQTJSNAXXBP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(=O)O)C2=CC(=C(C=C2)C(=O)O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80689892 |
Source
|
Record name | 3'-Hydroxy[1,1'-biphenyl]-3,4'-dicarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80689892 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1261924-01-9 |
Source
|
Record name | 3'-Hydroxy[1,1'-biphenyl]-3,4'-dicarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80689892 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.